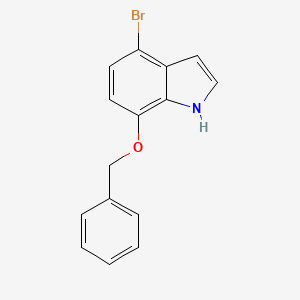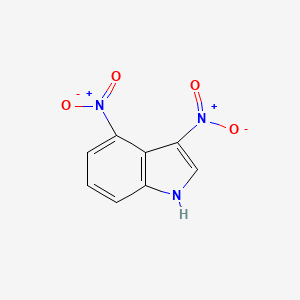
1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine
Übersicht
Beschreibung
1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine, also known as BMS-204352, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BMS-204352 is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain.
Wirkmechanismus
Target of Action
The primary targets of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine are currently unknown. This compound is a derivative of 5-Bromo-2-methoxybenzenesulfonyl chloride , which is a benzenesulfonyl chloride derivative . Benzenesulfonyl chloride derivatives are known to be versatile intermediates in organic synthesis and can react with a wide range of functional groups . .
Mode of Action
The mode of action of this compound is not well-documented. Given its structural similarity to 5-Bromo-2-methoxybenzenesulfonyl chloride, it may share similar reactivity. Benzenesulfonyl chloride derivatives are electrophiles that can react with nucleophiles, leading to the formation of sulfonamides . .
Biochemical Pathways
As a derivative of 5-Bromo-2-methoxybenzenesulfonyl chloride, it may be involved in the synthesis of various organic compounds . .
Result of Action
Given its structural similarity to 5-Bromo-2-methoxybenzenesulfonyl chloride, it may share similar reactivity and potential effects . .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness as a therapeutic agent in humans.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine, including further exploration of its therapeutic potential in treating addiction and other neurological disorders, as well as the development of more potent derivatives of this compound. In addition, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound in humans, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various neurological disorders, and its potential therapeutic applications in treating addiction and other disorders make it a promising candidate for further development. However, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in humans and to develop more potent derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine has been extensively studied for its potential use in treating various neurological disorders, including addiction, schizophrenia, and Parkinson's disease. The selective antagonism of the dopamine D3 receptor by this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising therapeutic agent for treating addiction in humans.
Eigenschaften
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2-ethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3S/c1-3-12-6-4-5-9-16(12)20(17,18)14-10-11(15)7-8-13(14)19-2/h7-8,10,12H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPVKCWDVYHGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3268186.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3268206.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B3268219.png)



![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3268245.png)


![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile](/img/structure/B3268255.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B3268270.png)